N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a hydroxy-methyl-thio butyl side chain and a methoxy group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common route includes the alkylation of 4-methoxybenzoic acid with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pH, and reactant concentrations is crucial to optimize the synthesis process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like thiols or amines in the presence of a base such as NaOH (Sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups facilitate binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide
Uniqueness
Compared to similar compounds, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide stands out due to its specific functional groups that confer unique reactivity and binding properties. Its methoxy and hydroxy groups enable diverse chemical modifications, making it a versatile tool in synthetic chemistry and a promising candidate in drug development.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-14(17,8-9-19-3)10-15-13(16)11-4-6-12(18-2)7-5-11/h4-7,17H,8-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZVSXBTRWUYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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